REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][O:8][C:9]2[CH:14]=[C:13](I)[CH:12]=[CH:11][C:10]=2[Cl:16])=[CH:5][CH:4]=1.C([Mg]Cl)(C)C.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C.Cl>C1COCC1.CCCCC>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][O:8][C:9]2[CH:14]=[C:13]([B:24]([OH:29])[OH:25])[CH:12]=[CH:11][C:10]=2[Cl:16])=[CH:5][CH:4]=1
|
Name
|
2-[(4-methoxybenzyl)oxy]-1-chloro-4-iodobenzene
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC2=C(C=CC(=C2)I)Cl)C=C1
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between −40 and −50° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×600 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with 2×1 L of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
filtered off on a sinter funnel
|
Type
|
WASH
|
Details
|
washed with 200 mL of pentane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC=2C=C(C=CC2Cl)B(O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |